molecular formula C10H9NO2 B12880461 (4S)-2-Phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde CAS No. 78715-84-1

(4S)-2-Phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde

Cat. No.: B12880461
CAS No.: 78715-84-1
M. Wt: 175.18 g/mol
InChI Key: TYKIROLHVMZXNY-SECBINFHSA-N
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Description

(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde is a chiral compound with significant importance in organic chemistry. It features an oxazole ring, a phenyl group, and an aldehyde functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of (S)-phenylglycinol with glyoxal under acidic conditions to form the oxazole ring. The reaction conditions often require a solvent like ethanol or methanol and a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid.

    Reduction: (S)-2-Phenyl-4,5-dihydrooxazole-4-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The oxazole ring and phenyl group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde: The enantiomer of the compound, which may exhibit different biological activities and properties.

    2-Phenyl-4,5-dihydrooxazole: Lacks the aldehyde group, leading to different reactivity and applications.

    2-Phenyl-4,5-dihydrooxazole-4-methanol: The reduced form of the compound, with distinct chemical properties.

Uniqueness

(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde is unique due to its chiral nature and the presence of both an oxazole ring and an aldehyde group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

78715-84-1

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-6,9H,7H2/t9-/m1/s1

InChI Key

TYKIROLHVMZXNY-SECBINFHSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2)C=O

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)C=O

Origin of Product

United States

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